molecular formula C10H8FNO3 B1390781 2-(5-Fluoro-2-oxoindolin-3-yl)acetic acid CAS No. 915920-32-0

2-(5-Fluoro-2-oxoindolin-3-yl)acetic acid

Cat. No. B1390781
CAS RN: 915920-32-0
M. Wt: 209.17 g/mol
InChI Key: GOJAJUSLXBXIJY-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-oxoindolin-3-yl)acetic acid is a chemical compound with the molecular formula C10H8FNO3 . It is a member of indole-3-acetic acids and a member of oxindoles .


Molecular Structure Analysis

The molecular structure of 2-(5-Fluoro-2-oxoindolin-3-yl)acetic acid can be analyzed using various spectroscopic techniques such as IR, MS, 1H NMR, and 13C NMR . The molecular weight of this compound is 209.17 g/mol .

Scientific Research Applications

Acute Myeloid Leukemia Treatment

This compound has been used in the development of a potent and selective FLT3 inhibitor . This inhibitor has shown potent inhibitory activity against the FLT3-ITD mutant, which is a promising drug design strategy for treating acute myeloid leukemia (AML) .

Anti-inflammatory Activity

Indole derivatives, including this compound, have been reported to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .

Antiviral Activity

Indole derivatives have been reported to have antiviral activity . This suggests that this compound could potentially be used in the development of new antiviral drugs .

Anticancer Activity

Indole derivatives have shown anticancer activity . This compound, being an indole derivative, could potentially be used in cancer treatment .

Anti-HIV Activity

Some indolyl and oxochromenyl xanthenone derivatives have been reported to have anti-HIV-1 activity . This suggests that this compound could potentially be used in the development of new anti-HIV drugs .

Antioxidant Activity

Indole derivatives have been reported to possess antioxidant properties . This suggests that this compound could potentially be used in the development of new antioxidant drugs .

Antimicrobial Activity

Indole derivatives have been reported to have antimicrobial activity . This suggests that this compound could potentially be used in the development of new antimicrobial drugs .

Antidiabetic Activity

Indole derivatives have been reported to have antidiabetic activity . This suggests that this compound could potentially be used in the development of new antidiabetic drugs .

Safety and Hazards

The safety data sheet for similar compounds suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be used, and all sources of ignition should be removed .

properties

IUPAC Name

2-(5-fluoro-2-oxo-1,3-dihydroindol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c11-5-1-2-8-6(3-5)7(4-9(13)14)10(15)12-8/h1-3,7H,4H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJAJUSLXBXIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(C(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661651
Record name (5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Fluoro-2-oxoindolin-3-yl)acetic acid

CAS RN

915920-32-0
Record name (5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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